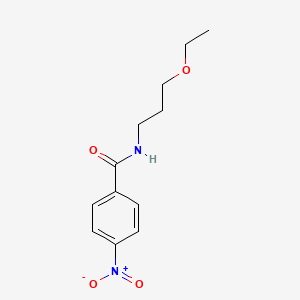![molecular formula C19H21N3O B4691300 N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4691300.png)
N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Descripción general
Descripción
N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as PEA, is a compound that has been the focus of scientific research due to its potential therapeutic applications. PEA is a naturally occurring compound found in various tissues and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood. However, it has been suggested that this compound may act through the activation of PPAR-α, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. This compound has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of endocannabinoids, which are lipid molecules that act as neurotransmitters and modulate pain perception and inflammation. This compound has also been shown to increase the levels of N-acylethanolamines (NAEs), which are lipid molecules that have anti-inflammatory and neuroprotective effects. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide has several advantages for lab experiments. This compound is a naturally occurring compound that is easy to synthesize and purify. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in the body, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide. One area of research is to investigate the potential therapeutic applications of this compound in human diseases, such as chronic pain, neurodegenerative diseases, and inflammatory disorders. Another area of research is to investigate the mechanism of action of this compound and to identify its molecular targets. Finally, future research can focus on developing new formulations of this compound that can improve its solubility and increase its half-life in the body.
Aplicaciones Científicas De Investigación
N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and inflammation. This compound has been shown to have analgesic effects in animal models of pain, and it has been suggested that this compound may act through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory effects, and it has been suggested that this compound may act through the inhibition of the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(16-8-4-3-5-9-16)22-18-11-7-6-10-17(18)21-19(22)12-13-20-15(2)23/h3-11,14H,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGGOQSFHISANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 7-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4691229.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B4691234.png)


![N-(4-bromo-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4691256.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4691286.png)
![2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4691294.png)
![N-(2-phenylethyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691298.png)


![2-methoxy-N,N-dimethyl-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4691313.png)
